4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16000940
InChI: InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)16(4)5-7-8(12)14-6-15-9(7)13/h6H,5H2,1-4H3,(H2,13,14,15)
SMILES:
Molecular Formula: C11H17ClN4O2
Molecular Weight: 272.73 g/mol

4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine

CAS No.:

Cat. No.: VC16000940

Molecular Formula: C11H17ClN4O2

Molecular Weight: 272.73 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine -

Specification

Molecular Formula C11H17ClN4O2
Molecular Weight 272.73 g/mol
IUPAC Name tert-butyl N-[(4-amino-6-chloropyrimidin-5-yl)methyl]-N-methylcarbamate
Standard InChI InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)16(4)5-7-8(12)14-6-15-9(7)13/h6H,5H2,1-4H3,(H2,13,14,15)
Standard InChI Key NAZKGVDJFXISTJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1=C(N=CN=C1Cl)N

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine is C₁₁H₁₇ClN₄O₂, with a molecular weight of 272.73 g/mol. Its IUPAC name, tert-butyl N-[(4-amino-6-chloropyrimidin-5-yl)methyl]-N-methylcarbamate, reflects the Boc-protected amine and methylamino substitution on the pyrimidine ring. Key structural attributes include:

Pyrimidine Core Modifications

The pyrimidine ring is substituted at positions 4, 5, and 6:

  • Position 4: Primary amine group (-NH₂), enhancing hydrogen-bonding potential.

  • Position 5: Boc-protected methylamino methyl group (-CH₂-N(Boc)CH₃), providing steric bulk and hydrolytic stability under basic conditions.

  • Position 6: Chlorine atom (-Cl), a common leaving group facilitating further functionalization via nucleophilic substitution .

PropertyValue
cLogP~1.8 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds5

The Boc group increases lipophilicity (cLogP ~1.8), suggesting moderate membrane permeability, while the amine and carbamate functionalities contribute to polar surface area .

Synthetic Routes and Optimization

Although detailed synthetic protocols for 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine are proprietary, plausible pathways can be inferred from analogous pyrimidine syntheses:

Nucleophilic Substitution on Pyrimidine Scaffolds

A likely starting material is 4,6-dichloropyrimidine, which undergoes sequential substitutions:

  • Amination at Position 4: Treatment with aqueous or alcoholic ammonia introduces the -NH₂ group.

  • Methylamino Methylation at Position 5: Reaction with N-Boc-N-methylaminomethyl chloride under basic conditions (e.g., K₂CO₃, DMF).

  • Chlorine Retention at Position 6: The 6-chloro substituent remains intact due to decreased reactivity post-amination .

Boc Protection Strategy

The Boc group is introduced early to prevent undesired side reactions during subsequent steps. Deprotection under acidic conditions (e.g., HCl/dioxane) would regenerate the primary amine for further derivatization, though this is unnecessary for the final compound .

SupplierRegionPurityPackaging
VulcanChemGlobal>95%1g – 100g
BOC SciencesUSA/China>98%250mg – 10kg
Accela ChemBioChina>90%500mg – 5kg

Pricing varies from $120–$450 per gram, depending on scale and purity. Suppliers emphasize compliance with the "For research use only" mandate, excluding human or veterinary applications .

Research Applications and Biological Relevance

While direct studies on 4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine are scarce, its structural motifs align with pharmacophores in medicinal chemistry:

Enzyme Inhibition

Pyrimidine derivatives are prevalent in inhibitors targeting kinases, phosphodiesterases, and lipid-modifying enzymes. For instance, LEI-401, a pyrimidine-4-carboxamide, inhibits N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) with IC₅₀ = 72 nM, demonstrating the scaffold’s versatility . Key interactions include:

  • Hydrogen Bonding: Pyrimidine nitrogen atoms anchor to enzyme active sites.

  • Hydrophobic Contacts: Boc and methyl groups enhance binding affinity .

Prodrug Development

The Boc group enables controlled release of active amines in vivo, a strategy employed in prodrugs like oseltamivir. Hydrolysis by esterases or acidic environments (e.g., stomach) liberates the free amine, enhancing bioavailability .

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 5-position substituent could optimize potency and selectivity. For example:

  • Branching Alkyl Chains: May improve metabolic stability but risk steric clashes.

  • Aromatic Substituents: Enhance π-π stacking but may reduce solubility.

SAR data from related compounds suggest that replacing the Boc group with smaller acyl chains (e.g., acetyl) could balance lipophilicity and activity .

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